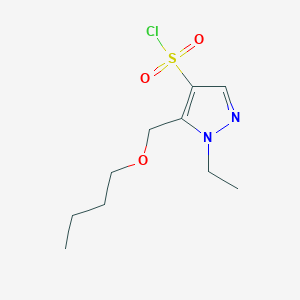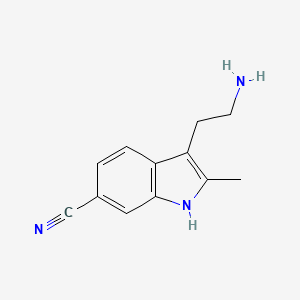
3-(2-Aminoethyl)-2-methyl-1H-indole-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Aminoethyl)-2-methyl-1H-indole-6-carbonitrile is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely found in nature and have significant biological and pharmacological activities. This particular compound features an indole core with a 2-aminoethyl group at the third position, a methyl group at the second position, and a carbonitrile group at the sixth position. The unique structure of this compound makes it an interesting subject for various scientific studies.
Mécanisme D'action
Target of Action
The compound 3-(2-Aminoethyl)-2-methyl-1H-indole-6-carbonitrile is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives .
Mode of Action
The mode of action of indole derivatives is largely dependent on their specific structure and the functional groups they contain . The compound this compound, being an indole derivative, likely interacts with its targets through a similar mechanism.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . They have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Given that it is an indole derivative, it is likely to have a broad range of biological activities . The specific molecular and cellular effects would depend on the compound’s targets and mode of action.
Analyse Biochimique
Biochemical Properties
It is known that indole derivatives, which 3-(2-Aminoethyl)-2-methyl-1H-indole-6-carbonitrile is a part of, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
It is plausible that, like other indole derivatives, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that indole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Temporal Effects in Laboratory Settings
There is currently no specific information available about the temporal effects of this compound in laboratory settings .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models have not been studied yet. Therefore, it is not possible to provide information on threshold effects or toxic or adverse effects at high doses .
Metabolic Pathways
It is known that indole derivatives are involved in tryptophan metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-2-methyl-1H-indole-6-carbonitrile typically involves the construction of the indole ring followed by the introduction of the substituents. One common method starts with the cyclization of ortho-substituted anilines. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process. For example, the Fischer indole synthesis is a well-known method that can be adapted to introduce various substituents on the indole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can significantly enhance the efficiency of the synthesis. Industrial methods may also involve the use of automated systems to monitor and control the reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Aminoethyl)-2-methyl-1H-indole-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonitrile group to an amine.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield primary amines.
Applications De Recherche Scientifique
3-(2-Aminoethyl)-2-methyl-1H-indole-6-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals
Comparaison Avec Des Composés Similaires
Similar Compounds
Tryptamine: Shares a similar indole structure with an aminoethyl group but lacks the methyl and carbonitrile substituents.
Serotonin: Another indole derivative with a hydroxyl group at the fifth position and an aminoethyl group at the third position.
Melatonin: Contains a methoxy group at the fifth position and an N-acetyl group at the third position.
Uniqueness
3-(2-Aminoethyl)-2-methyl-1H-indole-6-carbonitrile is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the carbonitrile group, in particular, can influence its reactivity and interactions with biological targets .
Propriétés
IUPAC Name |
3-(2-aminoethyl)-2-methyl-1H-indole-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-8-10(4-5-13)11-3-2-9(7-14)6-12(11)15-8/h2-3,6,15H,4-5,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNSWWUEEQKBKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=C(C=C2)C#N)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
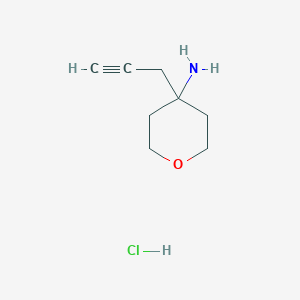
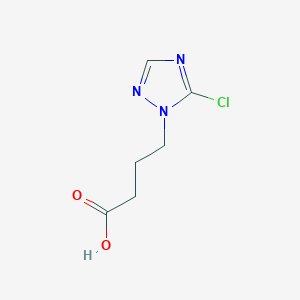
![4-chloro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide](/img/structure/B2781813.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-3-nitroaniline](/img/structure/B2781814.png)
![N-(4-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2781815.png)
![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-fluoro-4-hydroxyquinoline-3-carboxamide](/img/structure/B2781817.png)

![3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2781822.png)

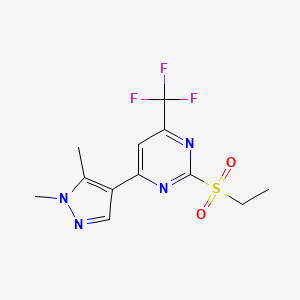
![7-[(Phenylsulfonyl)amino]heptanoic acid](/img/structure/B2781827.png)
![2-cyclopropyl-1-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2781829.png)
![3-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-phenylthiourea](/img/structure/B2781830.png)
